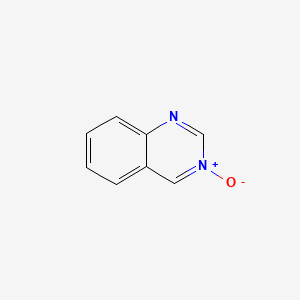
Quinazoline 3-oxide
描述
Quinazoline 3-oxide is a heterocyclic aromatic organic compound that belongs to the quinazoline family. It is characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3, with an oxygen atom attached to the nitrogen at position 3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline 3-oxide typically involves the oxidation of quinazoline derivatives. One common method is the oxidation of quinazoline using hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) under mild conditions . Another approach involves the use of transition metal catalysts, such as palladium or copper, to facilitate the oxidation process . For example, a palladium-catalyzed three-component reaction of 2-azidobenzaldehyde, isocyanide, and hydroxylamine hydrochloride has been developed to produce this compound in a one-pot fashion .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. The use of transition metal catalysts and optimized reaction conditions allows for high yields and purity of the final product. Additionally, continuous flow reactors and automated synthesis platforms are utilized to enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Quinazoline 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinazoline N-oxides.
Reduction: Reduction of this compound can yield quinazoline derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide, MCPBA, palladium, copper, and various nucleophiles. Reaction conditions typically involve mild temperatures and the use of organic solvents such as dichloromethane or ethanol .
Major Products Formed
Major products formed from the reactions of this compound include quinazoline N-oxides, reduced quinazoline derivatives, and substituted quinazoline compounds. These products are valuable intermediates in the synthesis of more complex molecules with potential biological activities .
科学研究应用
Quinazoline 3-oxide has a wide range of scientific research applications, including:
作用机制
The mechanism of action of quinazoline 3-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating their activity and affecting various biological processes. For example, this compound derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the this compound derivative being studied .
相似化合物的比较
Quinazoline 3-oxide can be compared with other similar compounds, such as quinazoline N-oxides and quinazolinone derivatives. While all these compounds share a common quinazoline core, they differ in their oxidation states and functional groups. This compound is unique due to the presence of an oxygen atom attached to the nitrogen at position 3, which imparts distinct reactivity and biological properties .
List of Similar Compounds
- Quinazoline N-oxides
- Quinazolinone derivatives
- Benzodiazepine analogues
- Polycyclic compounds with quinazoline cores
属性
IUPAC Name |
3-oxidoquinazolin-3-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-10-5-7-3-1-2-4-8(7)9-6-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBZGDNWBRCXHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=[N+](C=N2)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32907-43-0 | |
| Record name | Quinazoline 3-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















